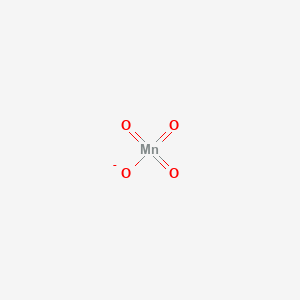

Permanganate

Descripción

Propiedades

Número CAS |

14333-13-2 |

|---|---|

Fórmula molecular |

MnO4(−) MnO4- |

Peso molecular |

118.936 g/mol |

Nombre IUPAC |

permanganate |

InChI |

InChI=1S/Mn.4O/q;;;;-1 |

Clave InChI |

NPDODHDPVPPRDJ-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O |

SMILES canónico |

[O-][Mn](=O)(=O)=O |

Otros números CAS |

14333-13-2 |

Descripción física |

Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion. |

Sinónimos |

MnO4(1-) MnO4- permanganate permanganic acid |

Origen del producto |

United States |

Foundational & Exploratory

Permanganate: A Comprehensive Technical Guide to its Oxidation States and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of permanganate chemistry, focusing on its multiple oxidation states and versatile reactivity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the synthetic and analytical applications of this powerful oxidizing agent.

Understanding the Versatility of this compound: A Tale of Multiple Oxidation States

The reactivity of the this compound ion (MnO₄⁻) is intrinsically linked to the +7 oxidation state of the central manganese atom, making it a potent oxidizing agent.[1] However, the final oxidation state of manganese and the products of the reaction are highly dependent on the reaction conditions, particularly the pH of the medium.

In acidic solutions , this compound is typically reduced to the pale pink manganese(II) ion (Mn²⁺), a five-electron change. Under neutral conditions , it is reduced to brown, insoluble manganese dioxide (MnO₂), a three-electron change. In a strongly alkaline medium , this compound is reduced to the green manganate (B1198562) ion (MnO₄²⁻), a one-electron change. Intermediate and less stable oxidation states such as Mn(V) and Mn(III) can also be formed as transient species during the course of a reaction.

The redox potential of the MnO₄⁻/Mn²⁺ couple in acidic solution is +1.51 V, highlighting its strong oxidizing power. The standard reduction potentials for various manganese species under different conditions are summarized in the table below, providing a quantitative measure of their oxidizing capabilities.

| Half-Reaction | Standard Reduction Potential (E°) (V) | Conditions |

| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 | Acidic |

| MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59 | Basic |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 | Basic |

| MnO₂ + 4H⁺ + 2e⁻ → Mn²⁺ + 2H₂O | +1.23 | Acidic |

Reactivity with Organic Functional Groups: A Synthetic Chemist's Toolkit

Potassium this compound is a versatile and powerful oxidizing agent capable of transforming a wide array of organic functional groups.[2] The selectivity and outcome of these oxidations can often be controlled by carefully adjusting the reaction conditions such as temperature, solvent, and pH.

A summary of common this compound-mediated oxidations of various functional groups is presented below:

| Functional Group | Product(s) | Typical Conditions |

| Alkenes | cis-Diols | Cold, dilute, alkaline KMnO₄ |

| Carboxylic acids/Ketones (cleavage) | Hot, concentrated, acidic or basic KMnO₄ | |

| Alkynes | Diones | Neutral or slightly acidic KMnO₄ |

| Carboxylic acids (cleavage) | Hot, concentrated, acidic or basic KMnO₄ | |

| Primary Alcohols | Carboxylic acids | Acidic or basic KMnO₄ |

| Secondary Alcohols | Ketones | Acidic or basic KMnO₄ |

| Aldehydes | Carboxylic acids | Acidic or basic KMnO₄ |

| Alkylbenzenes | Benzoic acids | Hot, basic KMnO₄ |

| Thiols | Disulfides | Solid KMnO₄, solvent-free |

| Primary Amines | Nitro compounds | Varies, often with tertiary alkyl amines |

Reaction Mechanisms and Pathways

The oxidation of organic compounds by this compound often proceeds through complex mechanisms involving various manganese intermediates.

Figure 1: Generalized oxidation pathways for alkenes and alcohols with this compound.

Quantitative Kinetic Data

The rate of this compound oxidations is influenced by various factors, including substrate structure, temperature, and pH. The following table summarizes kinetic data for the oxidation of selected organic compounds.

| Substrate | Reaction Order (Substrate) | Reaction Order (KMnO₄) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Conditions |

| Toluene (B28343) | - | - | 2.5 x 10⁻⁴ | 25 | Aqueous |

| Ethanol | - | - | 6.5 x 10⁻⁴ | 25 | Aqueous |

| Trichloroethylene (TCE) | - | - | 8.0 x 10⁻¹ | 25 | Aqueous |

| Naphthalene | Pseudo first-order | - | - | - | Aqueous |

| Phenanthrene | Pseudo first-order | - | - | - | Aqueous |

Experimental Protocols

This section provides detailed methodologies for key this compound oxidation reactions.

Oxidation of an Alkylbenzene to a Carboxylic Acid (Synthesis of Benzoic Acid from Toluene)

Objective: To synthesize benzoic acid via the oxidation of the methyl group of toluene using potassium this compound.

Materials:

-

Potassium this compound (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Sodium bisulfite (NaHSO₃) solution

-

Concentrated hydrochloric acid (HCl)

-

Water

-

5 mL conical vial with spin vane

-

Condenser

-

Heating mantle or hot plate with stirrer

-

Hirsch funnel and filter flask

-

Ice-water bath

-

pH indicator paper

Procedure:

-

In a 5 mL conical vial containing a spin vane, add 825 mg of potassium this compound, 100 mg of sodium carbonate, and 3 mL of water.

-

Attach a condenser and gently heat the mixture with stirring until all the solids dissolve.

-

Allow the solution to cool slightly, then add 250 µL of toluene.

-

Reflux the mixture with vigorous stirring for 45 minutes. The purple color of the this compound will gradually be replaced by a brown precipitate of manganese dioxide.

-

After the reflux is complete, allow the reaction to cool but not to room temperature.

-

Carefully add a solution of sodium bisulfite dropwise until the purple color of any unreacted this compound disappears.

-

Filter the hot solution by vacuum filtration using a Hirsch funnel to remove the manganese dioxide. Wash the solid with 1 mL of hot water.

-

Cool the filtrate in an ice-water bath.

-

Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2, as indicated by pH paper.

-

A white precipitate of benzoic acid will form.

-

Collect the benzoic acid crystals by vacuum filtration using a Hirsch funnel, wash with a small amount of cold water, and allow to air dry.

Figure 2: Experimental workflow for the oxidation of toluene to benzoic acid.

Applications in Drug Development

This compound's robust oxidizing properties have found applications in various stages of drug development, from synthesis to stability testing.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Potassium this compound is a valuable reagent in the synthesis of APIs and their intermediates.[1] A notable example is its use in the synthesis of isoniazid (B1672263) , a primary drug for the treatment of tuberculosis. In one of the synthetic routes, 4-picoline (4-methylpyridine) is oxidized by potassium this compound to produce isonicotinic acid, a key precursor to isoniazid.

Figure 3: Synthetic pathway for isoniazid involving this compound oxidation.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods.[3][4] Potassium this compound is often used as an oxidizing agent in these studies to simulate oxidative degradation.

A general protocol for oxidative forced degradation using this compound involves dissolving the drug substance in a suitable solvent and treating it with a solution of potassium this compound. The concentration of this compound, temperature, and reaction time are varied to achieve a target degradation of 5-20%. The resulting mixture is then analyzed by a suitable chromatographic method, such as HPLC, to separate and identify the degradation products.

This compound as a Biological Probe

Beyond its role in synthesis, this compound has emerged as a valuable tool for probing the structure of biological macromolecules, particularly nucleic acids.

This compound Footprinting of DNA and RNA

Potassium this compound footprinting is a chemical method used to identify single-stranded regions and other non-B-form DNA structures.[1] The this compound ion preferentially oxidizes thymine (B56734) (and to a lesser extent, other pyrimidines) in single-stranded or distorted DNA regions, while double-stranded DNA is largely unreactive. The sites of modification can then be identified by primer extension or chemical cleavage, revealing information about DNA melting, protein binding, and the formation of alternative DNA structures. This technique has also been adapted for probing RNA structure.

Figure 4: General workflow for this compound footprinting of nucleic acids.

This guide provides a foundational understanding of this compound's diverse chemistry and its applications in scientific research and drug development. The provided tables, diagrams, and protocols are intended to be a starting point for further exploration and application of this versatile reagent.

References

Permanganate Reaction Mechanisms with Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reaction mechanisms of potassium permanganate (KMnO₄) with various classes of organic compounds. Potassium this compound is a powerful and versatile oxidizing agent, widely utilized in organic synthesis and analytical chemistry. Understanding its reaction pathways, influencing factors, and experimental considerations is crucial for its effective application. This document details the mechanisms of oxidation for alkenes, alkynes, alcohols, aldehydes, and alkylarenes, supported by quantitative data, experimental protocols, and detailed mechanistic diagrams.

Oxidation of Alkenes

The reaction of potassium this compound with alkenes is a cornerstone of qualitative analysis for unsaturation (Baeyer's test) and a valuable synthetic method.[1][2] The reaction outcome is highly dependent on the conditions employed, primarily temperature and pH.[3]

Mild Conditions: Syn-Dihydroxylation

Under cold, dilute, and neutral or slightly alkaline conditions, this compound reacts with alkenes to produce vicinal diols (glycols) through a stereospecific syn-addition.[1][4] The purple this compound ion is reduced to a brown manganese dioxide (MnO₂) precipitate, providing a visual indication of a positive test.[5][6]

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic manganate(V) ester intermediate.[6][7] This intermediate is then hydrolyzed to yield the cis-diol.[4][8]

References

An In-depth Technical Guide to the Laboratory Synthesis of Potassium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium permanganate (KMnO₄), a powerful oxidizing agent with significant applications in chemical synthesis, analysis, and pharmaceutical manufacturing. This document details two primary methods for its preparation, complete with experimental protocols, quantitative data, and process visualizations to aid in understanding and replication.

Introduction

Potassium this compound is a versatile inorganic compound widely utilized for its strong oxidizing properties. In a laboratory and pharmaceutical context, it serves as a crucial reagent for various chemical transformations, including the synthesis of organic compounds and for analytical purposes such as redox titrations. The synthesis of high-purity potassium this compound is therefore a fundamental procedure for many research and development activities. This guide outlines two established laboratory methods: the fusion of manganese dioxide with a strong base and an oxidizing agent, and the oxidation of a manganese(II) salt in an aqueous solution.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the two primary synthesis methods described in this guide. This allows for a direct comparison of the methodologies in terms of reactants, yields, and product purity.

| Parameter | Method 1: Fusion of Manganese Dioxide | Method 2: Oxidation of Manganese(II) Salt |

| Starting Materials | Manganese Dioxide (MnO₂), Potassium Hydroxide (B78521) (KOH), Potassium Chlorate (B79027) (KClO₃) | Manganese(II) Sulfate (B86663) (MnSO₄), Potassium Persulfate (K₂S₂O₈), Sulfuric Acid (H₂SO₄) |

| Key Intermediate | Potassium Manganate (B1198562) (K₂MnO₄) | Not applicable |

| Oxidizing Agent | Potassium Chlorate (KClO₃) / Chlorine (Cl₂) | Potassium Persulfate (K₂S₂O₈) |

| Typical Scale (Lab) | 15-50 g product | Small scale, often for qualitative analysis |

| Reported Yield | 19-52%[1] | Variable, dependent on reaction conditions |

| Reported Purity | Up to 99%[1] | Dependent on purification process |

| Reaction Conditions | High temperature (fusion at ~400°C), followed by aqueous oxidation | Aqueous, requires heating |

Experimental Protocols

Method 1: Synthesis from Manganese Dioxide via Fusion

This is a two-step process that first involves the high-temperature fusion of manganese dioxide with a strong base and an oxidizing agent to produce potassium manganate, which is then oxidized to potassium this compound.

Step 1: Preparation of Potassium Manganate (K₂MnO₄)

-

Reagents and Equipment:

-

Manganese Dioxide (MnO₂), fine powder: 43 g

-

Potassium Hydroxide (KOH): 60 g

-

Potassium Chlorate (KClO₃): 25 g

-

Water (distilled): 40 mL

-

Iron or nickel crucible

-

Furnace or high-temperature heat source (e.g., propane (B168953) torch)

-

Stirring rod (iron or nickel)

-

Personal Protective Equipment (PPE): Heat-resistant gloves, safety goggles, lab coat.

-

-

Procedure:

-

In the iron crucible, combine 60 g of potassium hydroxide and 40 mL of distilled water. Gently heat to dissolve the KOH.

-

Carefully add 43 g of manganese dioxide and 25 g of potassium chlorate to the KOH solution.

-

Thoroughly mix the components with a stirring rod to form a paste.

-

Heat the crucible in a furnace to approximately 400°C for several hours.[1] Alternatively, heat strongly with a propane torch until the mixture is molten and maintains a deep green color, indicating the formation of potassium manganate.

-

Allow the crucible to cool completely. The resulting solid is a crude mixture containing potassium manganate.

-

Step 2: Oxidation of Potassium Manganate to Potassium this compound (KMnO₄)

-

Reagents and Equipment:

-

Crude potassium manganate from Step 1

-

Distilled water

-

Chlorine gas (Cl₂) source (e.g., from a cylinder or a chlorine generator)

-

Large beaker

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Ice bath

-

Crystallization dish

-

-

Procedure:

-

Carefully break up the solid crude potassium manganate and transfer it to a large beaker containing approximately 500 mL of cold distilled water.

-

Stir the mixture vigorously to dissolve the potassium manganate, which will form a deep green solution. Insoluble impurities, such as unreacted manganese dioxide, will remain as a solid.

-

Bubble chlorine gas through the green solution while stirring continuously. The solution will gradually change color from green to a deep purple as the manganate (MnO₄²⁻) is oxidized to this compound (MnO₄⁻).

-

Continue passing chlorine gas until the green color is no longer visible.

-

Filter the solution to remove any precipitated manganese dioxide and other insoluble materials.

-

Cool the purple filtrate in an ice bath to induce crystallization of potassium this compound.

-

Collect the dark purple, needle-like crystals by filtration.

-

The crystals can be further purified by recrystallization from hot water.

-

Method 2: Synthesis from Oxidation of a Manganese(II) Salt

This method involves the direct oxidation of a soluble manganese(II) salt to the this compound ion in an acidic aqueous solution using a strong oxidizing agent.

-

Reagents and Equipment:

-

Manganese(II) Sulfate (MnSO₄)

-

Potassium Persulfate (K₂S₂O₈) or Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Dilute Sulfuric Acid (H₂SO₄)

-

A few drops of Silver Nitrate (B79036) solution (AgNO₃) (optional, as a catalyst)

-

Beaker

-

Heating plate

-

Stirring rod

-

-

Procedure:

-

Prepare a dilute solution of manganese(II) sulfate in a beaker containing distilled water and a small amount of dilute sulfuric acid to prevent the precipitation of manganese hydroxides.

-

Add a stoichiometric excess of solid potassium persulfate to the manganese(II) sulfate solution. The balanced equation is: 2Mn²⁺ + 5S₂O₈²⁻ + 8H₂O → 2MnO₄⁻ + 10SO₄²⁻ + 16H⁺

-

A few drops of silver nitrate solution can be added as a catalyst.

-

Gently heat the solution while stirring. The characteristic deep purple color of the this compound ion will develop.

-

Once the reaction is complete (indicated by the intensity of the purple color), the solution can be cooled to crystallize the potassium this compound.

-

The crystals can be collected by filtration and purified by recrystallization.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of potassium this compound.

Caption: Chemical reaction pathway for the two-step synthesis of potassium this compound.

Caption: General experimental workflow for the fusion-based synthesis of potassium this compound.

References

thermal decomposition of potassium permanganate

An In-depth Technical Guide to the Thermal Decomposition of Potassium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (KMnO₄), a process of significant interest in various fields, including solid-state chemistry, materials science, and as a laboratory-scale oxygen source. The decomposition is a complex solid-state reaction influenced by factors such as temperature, atmosphere, and the presence of catalysts.

Reaction Stoichiometry and Products

The is not a simple, single-step process and the exact stoichiometry can vary depending on the reaction conditions.[1][2] A commonly cited and simplified equation for the decomposition, particularly at temperatures around 513 K (240 °C), is:

2KMnO₄(s) → K₂MnO₄(s) + MnO₂(s) + O₂(g) [3][4][5][6][7]

This equation indicates that solid potassium this compound, which is purplish-black, decomposes upon heating to produce solid potassium manganate (B1198562) (K₂MnO₄), a green solid, solid manganese dioxide (MnO₂), a brown/black solid, and oxygen gas (O₂).[8][9][10]

However, more detailed studies have shown a more complex stoichiometry. One idealized equation proposed for decomposition in air at 250°C is:

10KMnO₄ → 2.65K₂MnO₄ + (2.35K₂O·7.35MnO₂.₀₅) + 6O₂ [1][2][11]

The term in the parenthesis represents a poorly crystalline mixed-oxide phase often referred to as 'K₄Mn₇O₁₆'.[1][2] This phase can readily absorb water vapor.[1][2]

The decomposition can proceed in stages, with the initial formation of intermediates. Some studies have suggested the formation of K₃(MnO₄)₂, although other research using in-situ X-ray diffraction has refuted this, suggesting that potassium manganate and the mixed-oxide phase are the primary solid products formed directly.[11][12]

At higher temperatures (above 540°C), potassium manganate itself can further decompose.[1] For instance, in a nitrogen atmosphere at 620°C, the following reaction has been proposed:

10K₂MnO₄ → 5.7K₃MnO₄ + 0.5(2.9K₂O·8.6MnO₂.₁) + 3.40O₂ [1]

Thermodynamics and Kinetics

The is an exothermic process.[13][14] The enthalpy of decomposition has been reported to be approximately -10 kJ/mol of KMnO₄.[11]

The kinetics of the decomposition have been extensively studied and are often described by sigmoidal rate curves, characteristic of many solid-state decomposition reactions. These curves typically show an initial induction period, followed by an acceleratory period, and finally a deceleratory or decay period.[15] The Prout-Tompkins model is frequently used to analyze this type of kinetic data.[11][15]

The activation energy for the decomposition has been determined by various studies, with values generally around 150 kJ/mol.[11][16]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the .

| Parameter | Value | Conditions | Reference |

| Decomposition Temperature | 513 K (240 °C) | General | [4] |

| 190-500 °C | For K₂MnO₄ decomposition | [17] | |

| 200-300 °C | First decomposition peak in DTA | [13] | |

| 500-700 °C | Second decomposition peak in DTA | [13] | |

| Mass Loss | ~12.1% | Up to 250°C in air | [11] |

| ~13% | In vacuum | [11] | |

| Enthalpy of Decomposition | ~ -10 kJ/mol | [11] | |

| -10.5 kJ/mol | In nitrogen | [11] | |

| -9.3(7) kJ/mol | In nitrogen | [11] | |

| -11.4(7) kJ/mol | In oxygen | [11] | |

| 138.3 ± 0.6 kJ/mol | Molar enthalpy of reaction (Third-law method) | [16][18] | |

| Activation Energy | ~150 kJ/mol | From Arrhenius equation | [11] |

| 148 ± 15 kJ/mol | Average from literature in vacuum | [16] |

Experimental Protocols

The study of the relies heavily on thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

A small, accurately weighed sample of potassium this compound is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The pan is placed in a thermobalance, a precision balance located within a furnace.

-

The furnace is programmed to heat the sample at a controlled rate (e.g., 10 °C/min).

-

A purge gas (e.g., nitrogen, air) is passed over the sample at a constant flow rate.

-

The mass of the sample is continuously recorded as the temperature increases.

-

The resulting data is plotted as mass or percentage mass loss versus temperature.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events (phase transitions, decomposition) by measuring the temperature difference between a sample and an inert reference material.

Methodology:

-

A sample of potassium this compound and an inert reference material (e.g., alumina) are placed in separate, identical crucibles.

-

Both crucibles are placed in a furnace and heated at a constant rate.

-

Thermocouples are placed in contact with both the sample and the reference.

-

The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the furnace temperature.

-

Exothermic events (like decomposition) cause the sample temperature to rise above the reference temperature (positive ΔT), while endothermic events cause it to fall below (negative ΔT).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time.[19]

Methodology:

-

A small, weighed sample of potassium this compound is placed in a sample pan, and an empty reference pan is also prepared.[19][20]

-

Both pans are placed in a DSC cell, which contains individual heaters and temperature sensors for each pan.[19]

-

The system is programmed to heat both the sample and reference pans at the same linear rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[19]

-

This differential heat flow is plotted against temperature, with peaks indicating thermal events. The area under a peak is proportional to the enthalpy change of the event.[20]

Factors Influencing Decomposition

Atmosphere

The composition of the surrounding atmosphere can influence the decomposition products and kinetics.[1] Decomposition in nitrogen can lead to a greater evolution of oxygen compared to decomposition in air at higher temperatures.[1]

Catalysts

The rate of can be altered by the presence of certain additives. Manganese dioxide (MnO₂), one of the decomposition products, acts as a catalyst, eliminating the initial acceleratory period of the reaction.[15] Other metal oxides, such as zinc oxide (ZnO) and cuprous oxide (Cu₂O), can also have a catalytic effect.[15] Conversely, potassium manganate (K₂MnO₄) has been shown to have a negative catalytic effect on the initial acceleratory period.[15]

Visualizations

Caption: Simplified thermal decomposition pathway of potassium this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Logical relationships in KMnO₄ thermal decomposition.

References

- 1. The and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. The and related substances. Part I. Chemical aspects | Semantic Scholar [semanticscholar.org]

- 3. When heated potassium this compound decomposes according class 11 chemistry CBSE [vedantu.com]

- 4. Review The products obtained on heating potassium this compound at 513 K .. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. Complete and balance the following equations : `(b) KMnO_(4) overset( heat ) (to)` [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Question: Upon heating of potassium this compound (KMnO4), which species .. [askfilo.com]

- 9. brainly.in [brainly.in]

- 10. Action of heat on potassium this compound at 746K results class 11 chemistry CBSE [vedantu.com]

- 11. akjournals.com [akjournals.com]

- 12. Thermal decomposition of potassium this compound and related substances. Part III. Direct evidence that K3(MnO4)2 is not an intermediate phase in the in air at ca. 200 °C - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

An In-depth Technical Guide to the Redox Potential of Permanganate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the permanganate ion (MnO₄⁻) in aqueous solutions. It covers the fundamental thermodynamic principles, the significant influence of pH on redox behavior, detailed experimental protocols for measurement, and the relevance of manganese redox chemistry in biological signaling pathways pertinent to drug development.

Core Principles of this compound Redox Chemistry

The this compound ion is a powerful oxidizing agent due to the high +7 oxidation state of the manganese atom. Its ability to accept electrons and be reduced to various lower oxidation states is quantified by its reduction potential (E). The standard reduction potential (E°) is measured under standard conditions (25°C, 1 M concentration of all species in solution, and 1 atm pressure for any gases). However, the actual redox potential is highly dependent on the specific half-reaction and the pH of the solution.

pH-Dependent Redox Couples

The reduction of this compound can result in different products depending on the acidity or alkalinity of the solution. This pH dependence is a critical factor in its application, from organic synthesis to biological systems. The primary redox couples are:

-

In acidic solution: this compound is reduced to the nearly colorless manganese(II) ion (Mn²⁺).

-

In neutral or weakly alkaline solution: this compound is typically reduced to brown, solid manganese dioxide (MnO₂).

-

In strongly alkaline solution: this compound is first reduced to the green manganate (B1198562) ion (MnO₄²⁻).

The Pourbaix diagram for manganese provides a comprehensive visual representation of the thermodynamically stable manganese species as a function of pH and potential[1][2].

Quantitative Redox Potential Data

The standard reduction potentials for the key this compound half-reactions are summarized in the table below. These values are fundamental for predicting the spontaneity of redox reactions involving this compound.

| Half-Reaction | Standard Reduction Potential (E°) (V) | Conditions |

| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 | Acidic |

| MnO₄⁻(aq) + 4H⁺(aq) + 3e⁻ → MnO₂(s) + 2H₂O(l) | +1.70 | Acidic |

| MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq) | +0.59 | Basic |

| MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq) | +0.56 | Basic |

Experimental Determination of Redox Potential

Accurate determination of the redox potential of this compound solutions is crucial for many research and development applications. The following sections detail the protocols for three common electrochemical methods.

Redox Titration

Redox titration is a classic and widely used method for determining the concentration of an analyte by reacting it with a titrant of known concentration. In the case of this compound, its intense purple color serves as its own indicator[3].

Protocol: Standardization of Potassium this compound with Ferrous Ammonium Sulfate (B86663) (FAS)

-

Preparation of Solutions:

-

Potassium this compound Solution (~0.02 M): Dissolve approximately 3.2 g of KMnO₄ in 1 L of distilled water. Boil the solution for 1 hour to oxidize any organic matter, cool, and filter through a sintered glass funnel to remove any precipitated MnO₂. Store in a dark, stoppered bottle.

-

Ferrous Ammonium Sulfate (FAS) Standard Solution (~0.1 M): Accurately weigh approximately 39.2 g of FAS hexahydrate and dissolve it in a 1 L volumetric flask with distilled water containing about 20 mL of 2 M H₂SO₄ to prevent hydrolysis and oxidation of Fe²⁺.

-

-

Titration Procedure:

-

Pipette 25.00 mL of the standard FAS solution into a 250 mL Erlenmeyer flask.

-

Add approximately 20 mL of 1 M H₂SO₄ to the flask to ensure the solution is acidic.

-

Fill a burette with the KMnO₄ solution and record the initial volume.

-

Titrate the FAS solution with the KMnO₄ solution. The purple color of the this compound will disappear as it is added and reacts with the Fe²⁺ ions.

-

The endpoint is reached when the first persistent faint pink color appears, indicating a slight excess of KMnO₄.

-

Record the final volume of the KMnO₄ solution.

-

Repeat the titration at least two more times to ensure precision.

-

-

Calculation: The balanced net ionic equation is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O The molarity of the KMnO₄ solution can be calculated using the formula: M₁V₁ / n₁ = M₂V₂ / n₂ where M₁ and V₁ are the molarity and volume of the KMnO₄ solution, n₁ is the number of moles of KMnO₄ in the balanced equation (1), M₂ and V₂ are the molarity and volume of the FAS solution, and n₂ is the number of moles of Fe²⁺ (5).

Potentiometric Titration

Potentiometric titration involves monitoring the change in the electrode potential of the solution as the titrant is added. This method is particularly useful for colored or turbid solutions where a visual indicator is not suitable. A platinum electrode is typically used as the indicator electrode, and a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference electrode[4][5].

Protocol: Potentiometric Titration of Ferrous Sulfate with Potassium this compound

-

Apparatus Setup:

-

Assemble a potentiometric titration setup with a potentiometer or pH/mV meter, a platinum indicator electrode, and a reference electrode (e.g., SCE).

-

Use a magnetic stirrer and a stir bar to ensure the solution is well-mixed.

-

-

Procedure:

-

Pipette 25.00 mL of a ferrous sulfate solution of unknown concentration into a 250 mL beaker.

-

Add approximately 20 mL of 1 M H₂SO₄.

-

Immerse the platinum and reference electrodes in the solution, ensuring they do not touch the stir bar.

-

Begin stirring the solution at a constant rate.

-

Record the initial potential (EMF) of the solution.

-

Add the standardized KMnO₄ solution from a burette in small increments (e.g., 1 mL).

-

After each addition, allow the potential to stabilize and record the EMF and the total volume of titrant added.

-

As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately determine the endpoint.

-

Continue adding titrant past the endpoint until the potential becomes relatively stable again.

-

-

Data Analysis:

-

Plot a graph of the measured potential (EMF) versus the volume of KMnO₄ added. The equivalence point is the point of maximum slope on this curve.

-

Alternatively, plot the first derivative (ΔE/ΔV) or second derivative (Δ²E/ΔV²) against the volume of titrant. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

-

The concentration of the ferrous sulfate solution can then be calculated using the stoichiometry of the reaction.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for studying the redox behavior of species in solution. It involves scanning the potential of a working electrode and measuring the resulting current.

Protocol: Cyclic Voltammetry of Potassium this compound

-

Electrochemical Cell Setup:

-

Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The electrolyte solution should be an aqueous solution of potassium this compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl or H₂SO₄) to minimize solution resistance.

-

-

Experimental Parameters:

-

Connect the electrodes to a potentiostat.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

-

Set the initial and final potentials to span the redox events of interest. For this compound in acidic solution, a range of approximately +1.2 V to +0.4 V vs. Ag/AgCl could be a starting point.

-

Set the scan rate (e.g., 100 mV/s).

-

-

Data Acquisition:

-

Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Multiple cycles can be run to check for reproducibility.

-

-

Interpretation:

-

The voltammogram will show peaks corresponding to the reduction and oxidation of the this compound species.

-

The peak potentials can be used to estimate the formal redox potential (E°') of the redox couple. For a reversible system, E°' is the average of the anodic and cathodic peak potentials.

-

The peak currents and their dependence on the scan rate can provide information about the diffusion coefficients and the kinetics of the electron transfer process.

-

Manganese Redox Signaling in Biological Systems

The redox chemistry of manganese is not only important in analytical and synthetic chemistry but also plays a crucial role in biological systems. Manganese ions can exist in various oxidation states (primarily Mn²⁺ and Mn³⁺ in biological contexts) and are essential cofactors for several enzymes involved in redox reactions[6][7]. Dysregulation of manganese homeostasis and its redox state has been implicated in various pathological conditions, making it a relevant area of study for drug development.

NF-κB and Nrf2 Signaling Pathways

Manganese-induced oxidative stress can modulate key signaling pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Exposure to excess manganese can lead to the production of reactive oxygen species (ROS), which can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

-

Nrf2 Pathway: The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, such as that induced by manganese redox cycling, critical cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide range of antioxidant and cytoprotective genes.

The interplay between these pathways is complex and is an active area of research for the development of therapeutic strategies targeting oxidative stress-related diseases.

Visualizations

This compound Redox Couples at Different pH

Caption: this compound reduction products vary with pH.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining redox potential via potentiometric titration.

Manganese Modulation of NF-κB Signaling Pathway

Caption: Manganese-induced activation of the NF-κB signaling pathway.

Manganese Modulation of Nrf2 Signaling Pathway

References

A Legacy of Color: The History of Permanganate in Chemical Analysis

A comprehensive technical guide on the pivotal role of potassium permanganate in the evolution of analytical chemistry, tailored for researchers, scientists, and drug development professionals.

From its early discovery to its widespread application in volumetric analysis, potassium this compound (KMnO₄) has left an indelible mark on the field of chemical analysis. Its intense purple color, which serves as a self-indicator, and its powerful oxidizing properties have made it a versatile and indispensable reagent for over a century. This guide delves into the history of its use, providing detailed experimental protocols for key historical analyses and presenting quantitative data to illustrate the principles of permanganometry.

The Dawn of Permanganometry: A Historical Perspective

The story of potassium this compound begins in 1659 with the German-Dutch chemist Johann Rudolf Glauber, who first described its preparation.[1] However, it was not until the 19th century that its analytical potential was fully realized. The development of volumetric analysis, or titration, in the late 18th and early 19th centuries by chemists like François-Antoine-Henri Descroizilles and Joseph Louis Gay-Lussac laid the groundwork for the use of standard solutions to determine the concentration of an unknown substance.[2][3][4] Karl Friedrich Mohr further popularized volumetric analysis with his improvements to the burette and the publication of the first textbook on titration methods in 1855.[2][4]

In this context, potassium this compound emerged as a powerful oxidizing titrant. Its distinct advantage was its vibrant purple color, which disappears upon reaction, providing a clear and sharp endpoint without the need for an external indicator.[4] This self-indicating property simplified titrations and increased their accuracy, leading to the development of a wide range of analytical methods collectively known as permanganometry.[5]

Core Principles of this compound Titrations

This compound titrations are redox titrations where the this compound ion (MnO₄⁻) is reduced. The exact reduction product of manganese depends on the pH of the solution.

-

In acidic solution (pH < 7): MnO₄⁻ is reduced to the colorless manganese(II) ion (Mn²⁺). This is the most common condition for this compound titrations.

-

Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

-

Standard Potential (E°): +1.51 V[5]

-

-

In neutral or weakly alkaline solution: MnO₄⁻ is reduced to manganese dioxide (MnO₂), a brown precipitate.

-

Reaction: MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻

-

-

In strongly alkaline solution: MnO₄⁻ is reduced to the green manganate (B1198562) ion (MnO₄²⁻).

-

Reaction: MnO₄⁻ + e⁻ → MnO₄²⁻

-

The high standard reduction potential in acidic solution makes potassium this compound a strong oxidizing agent capable of reacting with a wide variety of analytes.

Quantitative Data in Permanganometry

The stoichiometry of this compound reactions is crucial for accurate quantitative analysis. The following table summarizes the molar ratios for the titration of several common analytes in acidic solution.

| Analyte | Reducing Agent | Oxidizing Agent | Molar Ratio (Reducing Agent:Oxidizing Agent) |

| Iron(II) | Fe²⁺ | MnO₄⁻ | 5:1[6] |

| Oxalate (B1200264) | C₂O₄²⁻ | MnO₄⁻ | 5:2[7] |

| Hydrogen Peroxide | H₂O₂ | MnO₄⁻ | 5:2[8] |

| Nitrite | NO₂⁻ | MnO₄⁻ | 5:2 |

| Arsenic(III) | As₂O₃ | MnO₄⁻ | 5:4 |

Key Experimental Protocols in the History of this compound Analysis

The following sections provide detailed methodologies for seminal this compound-based analytical procedures.

Standardization of Potassium this compound Solution

Before use as a titrant, the concentration of a potassium this compound solution must be accurately determined through standardization with a primary standard, most commonly sodium oxalate or arsenic trioxide.

Experimental Protocol: Standardization with Sodium Oxalate

-

Preparation of the this compound Solution (approx. 0.1 N):

-

Dissolve approximately 3.2 g of potassium this compound in 1 liter of distilled water.

-

Heat the solution to boiling and keep it hot for about an hour, or let it stand for 2-3 days at room temperature to allow for the oxidation of any organic matter present in the water.[1]

-

Filter the solution through a sintered glass funnel to remove any precipitated manganese dioxide.[1]

-

Store the standardized solution in a clean, dark glass bottle to prevent decomposition.[9]

-

-

Standardization Procedure:

-

Accurately weigh about 0.25-0.30 g of dried, pure sodium oxalate and transfer it to a 250 mL Erlenmeyer flask.[10]

-

Add 100 mL of distilled water and 60 mL of 1 M sulfuric acid solution.[10]

-

Heat the solution to 70-80°C.[10]

-

Titrate the hot solution with the potassium this compound solution from a burette. The purple color of the this compound will initially disappear slowly, but the reaction will speed up as Mn²⁺ ions are formed, which act as a catalyst.[10]

-

The endpoint is reached when the first persistent faint pink color remains for about 30 seconds.[10]

-

The reaction is: 2KMnO₄ + 5Na₂C₂O₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Na₂SO₄ + 10CO₂ + 8H₂O.[11]

-

Determination of Iron in an Ore Sample

One of the most significant historical applications of permanganometry was the determination of iron content in ores. This method, often referred to as the Zimmermann-Reinhardt method, involves the reduction of any iron(III) to iron(II) before titration with this compound.

Experimental Protocol: Determination of Iron(II)

-

Sample Preparation:

-

Dissolve a precisely weighed sample of the iron ore in concentrated hydrochloric acid.

-

To ensure all iron is in the +2 oxidation state, reduce any Fe³⁺ to Fe²⁺ using a solution of tin(II) chloride. The yellow color of the Fe³⁺ complex will disappear. Add a slight excess of the SnCl₂ solution.

-

Cool the solution and add mercury(II) chloride solution rapidly to oxidize the excess Sn²⁺. A silky white precipitate of Hg₂Cl₂ should form. If the precipitate is gray or black (indicating the formation of metallic mercury), the sample must be discarded.[12]

-

-

Titration Procedure:

-

To the prepared sample, add Reinhardt-Zimmermann solution (a mixture of sulfuric acid, phosphoric acid, and manganese(II) sulfate). The phosphoric acid complexes with the Fe³⁺ ions produced during the titration, preventing the formation of the yellow iron(III) chloride complex which would obscure the endpoint.[12]

-

Titrate with a standardized potassium this compound solution until the first faint pink color persists for 30 seconds.[12]

-

The reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O.[6]

-

Indirect Determination of Calcium

This compound titration can also be used for the indirect determination of substances that can form a precipitate with oxalate. A classic example is the determination of calcium in limestone.

Experimental Protocol: Determination of Calcium in Limestone

-

Sample Preparation and Precipitation:

-

Dissolve a weighed limestone sample in hydrochloric acid.

-

Add a few drops of a suitable indicator (e.g., methyl red) and then add ammonium (B1175870) hydroxide (B78521) to make the solution slightly alkaline.

-

Heat the solution to boiling and add a hot solution of ammonium oxalate to precipitate calcium oxalate (CaC₂O₄).

-

Allow the precipitate to digest by keeping the solution hot for about an hour to ensure complete precipitation and to obtain larger crystals that are easier to filter.

-

Filter the precipitate and wash it with a dilute ammonium oxalate solution to remove any co-precipitated impurities.

-

-

Titration Procedure:

-

Dissolve the collected calcium oxalate precipitate in dilute sulfuric acid. This liberates oxalic acid.

-

Heat the resulting solution to 60-80°C.

-

Titrate the hot solution with a standardized potassium this compound solution to the characteristic faint pink endpoint.

-

The reaction is: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O.

-

Determination of Organic Matter: The this compound Value

The this compound value (or this compound index) is a measure of the total amount of oxidizable organic and inorganic material in a water sample. It has been historically used as an indicator of water quality.

Experimental Protocol: this compound Value Determination

-

Procedure:

-

Take a known volume of the water sample and add a fixed amount of dilute sulfuric acid.

-

Add a known excess of standard potassium this compound solution.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 10 minutes).[6]

-

After cooling, the unreacted this compound is determined by adding an excess of a standard sodium oxalate solution.

-

The excess oxalate is then back-titrated with the standard potassium this compound solution until a faint pink color appears.[6]

-

-

Calculation:

-

The amount of this compound consumed by the oxidizable substances in the water sample is calculated from the difference between the total amount of this compound added and the amount consumed in the back-titration.

-

The this compound value is typically expressed as milligrams of oxygen consumed per liter of water (mg/L O₂).[13]

-

The Enduring Legacy of this compound in Analysis

While modern analytical techniques such as chromatography and spectroscopy have surpassed this compound titrations in many applications due to their higher sensitivity and specificity, the historical importance of permanganometry cannot be overstated. These methods provided a robust and accessible means of quantitative analysis that was instrumental in the development of chemistry, industry, and environmental science. The principles of redox titration, exemplified by the use of potassium this compound, remain a fundamental concept in chemical education and continue to find application in specific analytical contexts. The vibrant legacy of this purple reagent serves as a colorful chapter in the history of our quest to understand the chemical world.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. reagent.co.uk [reagent.co.uk]

- 3. Titration - Wikipedia [en.wikipedia.org]

- 4. Titration [chemeurope.com]

- 5. Permanganometry - Wikipedia [en.wikipedia.org]

- 6. This compound Titrations [staff.buffalostate.edu]

- 7. hiranuma.com [hiranuma.com]

- 8. brainly.com [brainly.com]

- 9. Preparation of Potassium this compound solution for Lime determination - INSIDE CHEMISTRY [insidechem.blogspot.com]

- 10. titrations.info [titrations.info]

- 11. noblesciencepress.org [noblesciencepress.org]

- 12. titrations.info [titrations.info]

- 13. recy.net [recy.net]

Theoretical Principles of Permanganometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles of permanganometry, a versatile and widely used redox titration method. It delves into the fundamental chemical reactions, stoichiometry, and practical considerations essential for accurate quantitative analysis in research and pharmaceutical development.

Core Principles of Permanganometry

Permanganometry is a quantitative analytical technique based on redox titrations using potassium permanganate (KMnO₄) as a strong oxidizing agent.[1][2] The fundamental principle lies in the reaction between the this compound ion (MnO₄⁻) and a reducing analyte. The endpoint of the titration is conveniently self-indicated by the persistence of the purple color of the this compound ion.[3][4]

The oxidizing power of the this compound ion is heavily dependent on the pH of the solution. The reduction of MnO₄⁻ can proceed to different oxidation states of manganese under acidic, neutral, and basic conditions.[2]

-

In acidic solution: The this compound ion is reduced to the colorless manganese(II) ion (Mn²⁺). This is the most common condition for permanganometry as it provides the largest change in oxidation state and a sharp, clear endpoint.[1][2] MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

-

In neutral or weakly alkaline solution: The this compound ion is reduced to manganese dioxide (MnO₂), a brown precipitate.[2] MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻

-

In strongly alkaline solution: The this compound ion is reduced to the green manganate (B1198562) ion (MnO₄²⁻).[2] MnO₄⁻ + e⁻ → MnO₄²⁻

For most analytical applications, permanganometry is carried out in a strongly acidic medium, typically using dilute sulfuric acid.[3][5] Hydrochloric acid is generally avoided as it can be oxidized by this compound, leading to inaccurate results.[5][6] Nitric acid is also unsuitable as it is itself a strong oxidizing agent.[5]

Quantitative Data

The stoichiometry of this compound reactions is crucial for accurate quantitative analysis. The following tables summarize the key half-reactions and their standard reduction potentials, as well as the stoichiometric relationships for common analytes.

Table 1: Standard Reduction Potentials of Key Half-Reactions in Permanganometry

| Half-Reaction | Standard Reduction Potential (E°) (V) |

| MnO₄⁻ + 8H⁺ + 5e⁻ ⇌ Mn²⁺ + 4H₂O | +1.51 |

| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 |

| O₂ + 2H⁺ + 2e⁻ ⇌ H₂O₂ | +0.70 |

| 2H⁺ + 2e⁻ ⇌ H₂ | 0.00 |

| C₂O₄²⁻ ⇌ 2CO₂ + 2e⁻ | -0.49 |

Table 2: Stoichiometry of Common this compound Titrations

| Analyte | Molar Ratio (KMnO₄ : Analyte) | Overall Reaction |

| Iron(II) (Fe²⁺) | 1 : 5 | MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[5] |

| Hydrogen Peroxide (H₂O₂) | 2 : 5 | 2MnO₄⁻ + 5H₂O₂ + 6H⁺ → 2Mn²⁺ + 5O₂ + 8H₂O[7] |

| Oxalate (B1200264) (C₂O₄²⁻) | 2 : 5 | 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O[1] |

| Nitrite (B80452) (NO₂⁻) | 2 : 5 | 2MnO₄⁻ + 5NO₂⁻ + 6H⁺ → 2Mn²⁺ + 5NO₃⁻ + 3H₂O |

Experimental Protocols

Accurate and reproducible results in permanganometry depend on meticulous experimental technique. The following sections provide detailed protocols for the standardization of potassium this compound and the determination of common analytes.

Standardization of Potassium this compound with Sodium Oxalate

Potassium this compound is not a primary standard, and its solutions must be standardized before use. Sodium oxalate (Na₂C₂O₄) is a commonly used primary standard for this purpose.[3]

Methodology:

-

Preparation of Sodium Oxalate Solution: Accurately weigh a precise amount of dried, primary standard grade sodium oxalate and dissolve it in a known volume of deionized water to prepare a standard solution of known concentration.

-

Titration Procedure: a. Pipette a known volume of the standard sodium oxalate solution into a conical flask. b. Add an excess of dilute sulfuric acid (e.g., 2 M H₂SO₄) to create the necessary acidic medium. c. Heat the solution to 60-70°C to increase the reaction rate.[1] d. Titrate the hot solution with the potassium this compound solution from a burette. The purple color of the this compound will disappear as it is added. e. The endpoint is reached when the first persistent faint pink color is observed throughout the solution, indicating a slight excess of this compound.[8] f. Record the volume of potassium this compound solution used. g. Repeat the titration at least two more times to ensure reproducibility.

-

Calculation: Calculate the exact molarity of the potassium this compound solution using the stoichiometry of the reaction (2 moles of KMnO₄ react with 5 moles of Na₂C₂O₄).[1]

Determination of Iron(II)

Permanganometry is a standard method for the determination of iron(II) in various samples.

Methodology:

-

Sample Preparation: Accurately measure a known volume or mass of the sample containing iron(II) and dissolve it in a suitable solvent.

-

Titration Procedure: a. Transfer the sample solution to a conical flask. b. Acidify the solution with an excess of dilute sulfuric acid. c. Titrate the solution with the standardized potassium this compound solution. d. The endpoint is reached when a persistent faint pink color is observed.[9] e. Record the volume of potassium this compound solution used. f. Repeat the titration for replicate samples.

-

Calculation: Calculate the concentration or amount of iron(II) in the original sample based on the 1:5 stoichiometry between this compound and iron(II).[5]

Determination of Hydrogen Peroxide

The concentration of hydrogen peroxide solutions can be determined by titration with standardized potassium this compound.

Methodology:

-

Sample Preparation: Pipette a known volume of the hydrogen peroxide solution into a conical flask and dilute with deionized water.

-

Titration Procedure: a. Acidify the diluted hydrogen peroxide solution with an excess of dilute sulfuric acid. b. Titrate the solution with standardized potassium this compound. c. The endpoint is the first appearance of a persistent faint pink color.[7] d. Record the volume of titrant used. e. Perform replicate titrations.

-

Calculation: Use the 2:5 stoichiometric ratio between this compound and hydrogen peroxide to calculate the concentration of the hydrogen peroxide solution.[7]

Determination of Nitrite

Permanganometry can be used to determine the concentration of nitrite ions.

Methodology:

-

Sample Preparation: Accurately measure a known volume of the nitrite-containing sample into a conical flask.

-

Titration Procedure: a. Acidify the sample solution with an excess of dilute sulfuric acid. b. Titrate with standardized potassium this compound solution. c. The endpoint is indicated by the first persistent faint pink color. d. Record the volume of this compound solution consumed. e. Repeat the titration for consistency.

-

Calculation: Calculate the nitrite concentration using the 2:5 molar ratio between this compound and nitrite.

Visualizations

The following diagrams illustrate key concepts and workflows in permanganometry.

Caption: Workflow for a typical permanganometry experiment.

Caption: Principle of self-indication in permanganometry.

Caption: Reduction pathways of this compound at different pH.

Conclusion

Permanganometry remains a powerful and relevant analytical technique in modern chemistry, offering high accuracy and a convenient self-indicating endpoint. A thorough understanding of its theoretical principles, including the influence of pH on the redox reaction and the correct stoichiometry, is paramount for its successful application in research, quality control, and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals seeking to employ this classic titrimetric method with precision and confidence.

References

- 1. titrations.info [titrations.info]

- 2. Volumetric estimation of nitrite in the given solution of sodium nitrite using KMnO4 | DOCX [slideshare.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. titrations.info [titrations.info]

- 5. This compound Titrations [staff.buffalostate.edu]

- 6. Eliminating interferences in a compendial test for oxidizable substances in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. titrations.info [titrations.info]

- 8. Determination of Nitrites by volumetry [sciencemadness.org]

- 9. Experiment 16 Help!!! [faculty.uml.edu]

An In-depth Technical Guide to Baeyer's Test for Unsaturation using Permanganate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baeyer's test is a classical qualitative organic analysis method used to detect the presence of carbon-carbon double or triple bonds, collectively known as unsaturation, in a molecule. The test relies on the potent oxidizing ability of potassium permanganate (KMnO₄), where the visible color change of the this compound ion from a deep purple to a brown precipitate of manganese dioxide (MnO₂) indicates a positive result. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and applications of Baeyer's test, with a focus on its utility in a research and development setting.

Underlying Chemistry and Reaction Mechanism

The fundamental principle of Baeyer's test is the redox reaction between the this compound ion (MnO₄⁻) and an unsaturated organic compound. In this reaction, the alkene or alkyne is oxidized, while the manganese in the this compound ion is reduced from the +7 oxidation state to the +4 oxidation state.

The reaction is typically carried out in a cold, alkaline solution. The alkalinity is crucial as it prevents the over-oxidation and cleavage of the carbon-carbon bond, which can occur under acidic or hot conditions.[1]

Reaction with Alkenes: Alkenes are oxidized to vicinal diols (1,2-diols or glycols) in a syn-addition reaction. This means that both hydroxyl groups are added to the same side of the double bond. The stereospecificity of this reaction is a key mechanistic feature.[2]

Reaction with Alkynes: Alkynes can also be oxidized by Baeyer's reagent. Under mild conditions, they can form vicinal diketones. However, with more vigorous conditions, such as increased alkalinity or temperature, the triple bond can be cleaved to yield carboxylic acids.[3]

The mechanism for the oxidation of an alkene involves the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate is then hydrolyzed to produce the cis-diol and manganese dioxide.

Caption: Reaction mechanism of Baeyer's test with an alkene.

Experimental Protocols

Preparation of Baeyer's Reagent (1% Alkaline KMnO₄ Solution)

Materials:

-

Potassium this compound (KMnO₄)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Distilled water

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

-

Dark glass storage bottle

Procedure:

-

Weigh out 1.0 g of KMnO₄ and transfer it to a beaker containing approximately 50 mL of distilled water.

-

Stir the solution until the KMnO₄ is completely dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

-

Add distilled water to the mark of the volumetric flask and mix well.

-

Weigh out 10 g of anhydrous Na₂CO₃ and add it to the KMnO₄ solution.

-

Shake the solution until the sodium carbonate is fully dissolved.[4]

-

Store the reagent in a dark, well-stoppered glass bottle in a cool place.

Qualitative Test for Unsaturation

Materials:

-

Test compound

-

Solvent (water, ethanol, or acetone, alcohol-free)

-

Baeyer's reagent

-

Test tubes

-

Pipettes

Procedure:

-

Dissolve 25-30 mg of the test compound in 2 mL of a suitable solvent (water or alcohol-free acetone) in a test tube.[5]

-

Add the 1% alkaline potassium this compound solution dropwise while shaking the test tube.[4]

-

Observe any color change. A positive test is indicated by the rapid disappearance of the purple color of the this compound and the formation of a brown precipitate of manganese dioxide.[6]

-

If the purple color persists, the compound is saturated.

Semi-Quantitative Analysis of Unsaturation (Titrimetric Method)

This protocol is adapted from the principle of this compound value determination and can be used for a semi-quantitative estimation of unsaturation.

Materials:

-

Test compound

-

Solvent (as determined by solubility of the compound)

-

Baeyer's reagent (standardized solution)

-

Standardized sodium oxalate (B1200264) (Na₂C₂O₄) solution

-

Sulfuric acid (H₂SO₄), dilute solution

-

Burette, pipettes, and flasks

Procedure:

-

Accurately weigh a known amount of the unsaturated compound and dissolve it in a specific volume of a suitable solvent.

-

To this solution, add a known excess volume of standardized Baeyer's reagent.

-

Allow the reaction to proceed for a fixed period (e.g., 10 minutes) with occasional shaking.[7]

-

After the reaction period, acidify the solution with dilute sulfuric acid.

-

Add a known excess volume of standardized sodium oxalate solution. This will react with the unconsumed potassium this compound.

-

Titrate the excess sodium oxalate with the standardized Baeyer's reagent until a faint pink color persists.

-

A blank titration without the test compound should also be performed.

-

The amount of this compound consumed by the unsaturated compound can be calculated from the difference between the blank and the sample titrations.

Data Presentation

While Baeyer's test is primarily qualitative, quantitative data can be obtained through titrimetric methods. The following tables illustrate how such data can be presented.

Table 1: Qualitative Results for Baeyer's Test on Various Organic Compounds

| Compound | Functional Group | Observation | Result |

| Hexane | Alkane | Purple color persists | Negative |

| Cyclohexene | Alkene | Purple color disappears, brown precipitate forms | Positive |

| Toluene | Aromatic | Purple color persists | Negative |

| Ethanol | Alcohol | Purple color persists (under cold, alkaline conditions) | Negative |

| Acetaldehyde | Aldehyde | Purple color disappears, brown precipitate forms | Positive (Interference) |

Table 2: Semi-Quantitative Analysis of Unsaturation in Fatty Acids

| Fatty Acid | Degree of Unsaturation | Moles of KMnO₄ Consumed per Mole of Fatty Acid (Theoretical) | Moles of KMnO₄ Consumed per Mole of Fatty Acid (Experimental) |

| Oleic Acid | 1 | 2 | 1.9 |

| Linoleic Acid | 2 | 4 | 3.8 |

| Linolenic Acid | 3 | 6 | 5.7 |

Note: The experimental values are hypothetical and for illustrative purposes.

Interferences and Limitations

Baeyer's test is not specific for carbon-carbon unsaturation. Other functional groups that are easily oxidized can give a false-positive result. These include:

-

Aldehydes: Aldehydes are readily oxidized to carboxylic acids.[8]

-

Formic acid and its esters: These compounds are also oxidized by potassium this compound.[8]

-

Phenols and Aryl Amines: These compounds are susceptible to oxidation and can decolorize the this compound solution.

-

Alcohols: While primary and secondary alcohols are generally not oxidized under the cold, alkaline conditions of Baeyer's test, prolonged reaction times or elevated temperatures can lead to a positive test.

Due to these interferences, a positive Baeyer's test should be confirmed with other tests for unsaturation, such as the bromine water test.

Applications in Research and Drug Development

-

Qualitative Analysis of Organic Compounds: Baeyer's test is a simple and rapid method for the initial screening of organic compounds for the presence of unsaturation.[3]

-

Natural Product Chemistry: In the isolation and characterization of natural products, Baeyer's test can be used to indicate the presence of unsaturated moieties like double bonds in terpenes or unsaturated fatty acids in lipids.

-

Pharmaceutical Analysis: While modern spectroscopic methods are more definitive, Baeyer's test can serve as a preliminary check for unsaturation in drug molecules or intermediates during synthesis. The presence of unsaturation can be a key structural feature affecting the biological activity and stability of a drug.

-

Lipid and Fatty Acid Analysis: The test is useful in the analysis of lipids and fatty acids to determine the presence of double or triple bonds.[7]

Visualizations

Caption: Experimental workflow for Baeyer's test.

References

- 1. Tests for Unsaturation: Simple Methods & Examples [vedantu.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Baeyers Test - Labster [theory.labster.com]

- 6. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. This compound index - Wikipedia [en.wikipedia.org]

- 8. Baeyers Test | Physics Van | Illinois [van.physics.illinois.edu]

Permanganate as a Precursor in Inorganic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The permanganate ion (MnO₄⁻), a powerful oxidizing agent, serves as a versatile and crucial precursor in the synthesis of a wide array of inorganic materials. Its vibrant purple hue and potent reactivity have been harnessed by chemists to craft materials with unique structural and functional properties, ranging from advanced catalysts and energy storage materials to complex coordination compounds. This technical guide provides an in-depth exploration of the use of this compound in inorganic synthesis, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of synthetic pathways.

Synthesis of Manganese Oxides

This compound is most prominently used as a precursor for the synthesis of various manganese oxide (MnO₂) polymorphs. The choice of synthetic method and reducing agent allows for precise control over the crystal structure, morphology, and, consequently, the material's properties.

Co-precipitation Method for δ-MnO₂ Nanoflowers

This method relies on the redox reaction between this compound and a manganese(II) salt to precipitate manganese dioxide.

Experimental Protocol:

-

Dissolve 2.016 g of potassium this compound (KMnO₄) and 0.654 g of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) in 100 mL of deionized water in a three-necked flask.

-

Mechanically stir the solution continuously for 1 hour.

-

Gradually add 2.5 mL of concentrated sulfuric acid (H₂SO₄) to the mixture and continue stirring for another hour.

-

Heat the mixture to 80 °C in a water bath and stir vigorously for an additional hour.

-

Filter the resulting solution and wash the precipitate with deionized water until the pH of the filtrate reaches 7.

-

Dry the collected solid in an oven at 80 °C for 24 hours to obtain δ-MnO₂ nanoflowers.

Quantitative Data:

| Parameter | Value | Reference |

| KMnO₄ | 2.016 g | [1] |

| MnSO₄·H₂O | 0.654 g | [1] |

| Molar Ratio (KMnO₄:MnSO₄) | 3.3 | [1] |

| Reaction Temperature | 80 °C | [1] |

| Specific Surface Area | 228.0 m² g⁻¹ | [1] |

Logical Relationship Diagram:

Caption: Co-precipitation synthesis of δ-MnO₂ nanoflowers.

Hydrothermal Synthesis of α-MnO₂ Micro-nanowires

Hydrothermal methods utilize elevated temperature and pressure to promote the crystallization of materials.

Experimental Protocol:

-

Dissolve 4 mmol of potassium this compound (KMnO₄) in 58 mL of deionized water with stirring.

-

Add 1.43 mL of concentrated hydrochloric acid (HCl, 37 wt.%) to the solution.

-

Transfer the mixed solution into a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 140 °C overnight.

-

After cooling to room temperature, collect the brownish precipitate of α-MnO₂.

-

Wash the product twice with deionized water and twice with ethanol.

-

Dry the final product overnight.[2]

Quantitative Data:

| Parameter | Value | Reference |

| KMnO₄ | 4 mmol | [2] |

| HCl (37 wt.%) | 1.43 mL | [2] |

| Reaction Temperature | 140 °C | [2] |

| Product Morphology | Micro-nanowires (80-100 nm diameter, 1-3 µm length) | [2] |

| Crystalline Phase | α-MnO₂ | [2] |

Experimental Workflow Diagram:

Caption: Hydrothermal synthesis of α-MnO₂ micro-nanowires.

Sol-Gel Method for Bixbyite and Hollandite

The sol-gel method involves the formation of a colloidal suspension (sol) that gels to form a solid network.

Experimental Protocol:

-

Prepare aqueous solutions of potassium this compound (KMnO₄) and citric acid at various stoichiometric ratios.

-

Mix the KMnO₄ and citric acid solutions at room temperature to produce a black or dark brown precipitate.

-

Filter the precipitate and wash it several times with distilled water and ethanol.

-

Dry the precipitate at room temperature.

-

Calcine the collected product at 500 °C to obtain bixbyite and hollandite manganese oxides.[3][4]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | KMnO₄ and Citric Acid | [3][4] |

| Reaction Temperature | Room Temperature | [3][4] |

| Calcination Temperature | 500 °C | [3][4] |

| Products | Bixbyite and Hollandite | [3][4] |

Synthetic Pathway Diagram:

Caption: Sol-gel synthesis of bixbyite and hollandite.

Synthesis of Layered Double Hydroxides (LDHs)

This compound can be intercalated into the galleries of layered double hydroxides, which can then be reduced to form manganese oxide species within the LDH structure.

Experimental Protocol:

-

Synthesize a Mg-Al LDH-nitrate precursor via a direct co-precipitation method.

-

Perform an ion-exchange reaction by treating the LDH-nitrate with a this compound solution to replace the nitrate (B79036) ions with this compound ions.

-

Reduce the intercalated this compound anions by treating the material with an organic reducing agent such as glucose, ethanol, or ascorbic acid.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| LDH Precursor | Mg-Al LDH-nitrate | [4][5] |

| Intercalating Anion | MnO₄⁻ | [4][5] |

| Reducing Agents | Glucose, Ethanol, Ascorbic Acid | [4][5] |

| Largest Basal Spacing | 9.93 Å (with ascorbic acid) | [4][5] |

Synthetic Pathway Diagram:

Caption: Synthesis of LDH-intercalated manganese oxides.

Synthesis of Coordination Complexes

This compound can also act as a counter-ion in the synthesis of coordination complexes, leading to novel compounds with interesting structural and physical properties.

Synthesis of Co(NH₃)₅N₃₂·H₂O

This one-pot synthesis involves the reaction of a cobalt complex with potassium this compound.

Experimental Protocol:

-

Prepare a hot (60-70 °C) aqueous solution (30 mL) of pentaammineazidocobalt(III) chloride (0.50 g, 0.0019 mol).

-

Prepare a hot (60-70 °C) aqueous solution (15 mL) of potassium this compound (0.615 g, 0.0077 mol).

-

React the two hot solutions at room temperature.

-

Allow the mixture to cool slowly overnight, which will result in the formation of crystals.

-

Filter the crystals and air-dry them at room temperature. A second crop of crystals can be obtained from the supernatant.[3][6]

Quantitative Data:

| Parameter | Value | Reference |

| [Co(NH₃)₅N₃]Cl₂ | 0.50 g (0.0019 mol) | [3][6] |

| KMnO₄ | 0.615 g (0.0077 mol) | [3][6] |

| Molar Ratio ([Co]:[Mn]) | 1:2 | [6] |

| Reaction Temperature | 60-70 °C initially, then room temp. | [3][6] |

| Yield | 0.774 g (90%) | [3] |

| Melting Point | 415 K (decomposes) | [3] |

Experimental Workflow Diagram:

Caption: Synthesis of a pentaammineazidocobalt(III) this compound complex.

Role in Polyoxometalate (POM) Synthesis

While detailed, specific protocols are less common in general literature, this compound plays a crucial role as a strong oxidizing agent in the synthesis of certain polyoxometalates. It can be used to control the oxidation state of the metal centers within the POM framework, which is critical for achieving the desired structure and properties. For instance, in the formation of Mn-substituted Keggin-type POMs, this compound can be used in conjunction with Mn(II) sources under strict pH control to achieve the desired manganese oxidation state within the final structure.[7] The synthesis of POMs is a complex self-assembly process influenced by multiple factors including pH, temperature, and the presence of various ions, with this compound serving as a key redox-active component.

This guide highlights the significant role of this compound as a versatile precursor in inorganic synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling the reproducible synthesis of a range of inorganic materials with tailored properties. Further exploration into the use of this compound for novel materials remains a promising area of research.

References

- 1. This compound | MnO4- | CID 24401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry of polyoxometalates – challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Binding of this compound anion to pentaammineazidocobalt(III) cation in solution and solid phases: synthesis, characterization, X-ray structure, and genotoxic effects of [Co(NH3)5N3](MnO4)2⋅H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.gla.ac.uk [chem.gla.ac.uk]

An In-depth Technical Guide to the Structure and Bonding of the Permanganate Ion

For Researchers, Scientists, and Drug Development Professionals